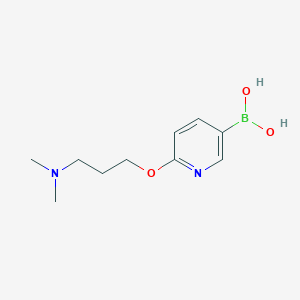

(6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic acid

Description

Properties

IUPAC Name |

[6-[3-(dimethylamino)propoxy]pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17BN2O3/c1-13(2)6-3-7-16-10-5-4-9(8-12-10)11(14)15/h4-5,8,14-15H,3,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVTVITPDEGCMGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)OCCCN(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70728168 | |

| Record name | {6-[3-(Dimethylamino)propoxy]pyridin-3-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70728168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003043-49-9 | |

| Record name | {6-[3-(Dimethylamino)propoxy]pyridin-3-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70728168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic acid

CAS Number: 1003043-49-9

This technical guide provides a comprehensive overview of (6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic acid, a versatile building block with significant applications in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, properties, and applications, with a focus on its role as a key intermediate in the development of novel therapeutic agents.

Introduction: The Emerging Role of Functionalized Pyridine Boronic Acids

Heterocyclic boronic acids are a cornerstone of modern synthetic chemistry, primarily due to their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] Among these, pyridine boronic acids have garnered substantial interest due to the prevalence of the pyridine motif in pharmaceuticals and agrochemicals.[3] The subject of this guide, this compound, is a functionalized pyridine boronic acid that combines the reactivity of the boronic acid group with a flexible, basic side chain, making it a valuable tool for introducing specific pharmacophoric features into target molecules.

The presence of the 6-(3-(dimethylamino)propoxy) substituent imparts unique properties to the pyridine ring, influencing its electronics and solubility, which can be strategically exploited in drug design.[4] This guide will delve into the technical specifics of this compound, from its synthesis and handling to its application in cutting-edge research.

Physicochemical Properties and Structural Data

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in synthesis and for interpreting its biological activity.

| Property | Value | Source |

| CAS Number | 1003043-49-9 | [5][6][7] |

| Molecular Formula | C10H17BN2O3 | [8] |

| Molecular Weight | 224.07 g/mol | [5] |

| IUPAC Name | [6-[3-(dimethylamino)propoxy]pyridin-3-yl]boronic acid | [5] |

| Appearance | Typically a solid | N/A |

| Solubility | Expected to have moderate solubility in polar organic solvents | [9] |

Structural Representation:

Caption: 2D structure of this compound.

Synthesis and Stability Considerations

The synthesis of 6-alkoxypyridine-3-boronic acids, including the title compound, generally relies on established organometallic methodologies. The most common and scalable approach is the halogen-metal exchange of a suitable halo-pyridine precursor followed by borylation.[1]

General Synthetic Strategy

The logical precursor for this synthesis is a 5-halo-2-(3-(dimethylamino)propoxy)pyridine. The synthesis can be conceptualized in the following workflow:

Caption: General synthetic workflow for the target boronic acid.

Detailed Experimental Protocol (Exemplary)

This protocol is a representative synthesis based on procedures for analogous 6-alkoxypyridine-3-boronic acids.[1]

Step 1: Synthesis of 5-Bromo-2-(3-(dimethylamino)propoxy)pyridine

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add 3-(dimethylamino)propan-1-ol (1.1 eq.) dropwise.

-

Allow the mixture to warm to room temperature and then heat to reflux for 1 hour.

-

Add 5-bromo-2-fluoropyridine (1.0 eq.) to the reaction mixture and continue to reflux for 12 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench carefully with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired intermediate.

Step 2: Synthesis of this compound

-

Dissolve 5-bromo-2-(3-(dimethylamino)propoxy)pyridine (1.0 eq.) in anhydrous diethyl ether or THF and cool to -78 °C under an inert atmosphere.

-

Add n-butyllithium (1.1 eq., solution in hexanes) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1 hour.

-

Add triisopropyl borate (1.5 eq.) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 3 N hydrochloric acid.

-

Adjust the pH to neutral or slightly basic with an aqueous base (e.g., sodium hydroxide).

-

Extract the aqueous layer with an organic solvent to remove non-polar impurities.

-

Carefully acidify the aqueous layer to precipitate the boronic acid product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Stability and Handling

Pyridine boronic acids can exhibit instability, particularly those with the boronic acid group at the 2-position, which are prone to protodeboronation. However, 3-pyridinylboronic acids generally show good stability. The electron-donating nature of the 6-alkoxy group can further influence the stability and reactivity of the C-B bond.

For long-term storage, it is advisable to keep this compound in a cool, dry place under an inert atmosphere. As with many boronic acids, it may exist in equilibrium with its anhydride (a boroxine). This does not typically affect its reactivity in cross-coupling reactions.

Applications in Drug Discovery and Medicinal Chemistry

The primary application of this compound in drug discovery is as a building block for the synthesis of more complex molecules, particularly through the Suzuki-Miyaura cross-coupling reaction. A notable area of research where this and structurally similar boronic acids have shown significant promise is in the development of bacterial efflux pump inhibitors.

Inhibition of the NorA Efflux Pump in Staphylococcus aureus

Multidrug resistance in bacteria is a major global health threat, and the overexpression of efflux pumps is a significant mechanism by which bacteria expel antibiotics.[4][10] The NorA efflux pump in Staphylococcus aureus is responsible for resistance to a broad range of antimicrobial agents, including fluoroquinolones.[11]

Research has identified that certain 6-substituted pyridine-3-boronic acids can act as potent inhibitors of the NorA efflux pump.[4] Although not explicitly the title compound, structurally related molecules like 6-(3-phenylpropoxy)pyridine-3-boronic acid have been shown to potentiate the activity of antibiotics such as ciprofloxacin against NorA-overexpressing strains of S. aureus.[4] This is achieved by inhibiting the pump's ability to extrude the antibiotic, thereby increasing its intracellular concentration and restoring its efficacy.

Caption: Mechanism of NorA efflux pump inhibition.

The crucial role of the boronic acid moiety has been demonstrated, as analogous compounds lacking the boron atom show no inhibitory activity.[10][11] This highlights the potential of this compound as a scaffold for developing novel adjuvants to overcome antibiotic resistance.

Utility in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[12][13] this compound is an excellent coupling partner in these reactions, allowing for the introduction of the substituted pyridine ring into a wide range of organic molecules.

General Reaction Scheme

Where:

-

Ar-X is an aryl or heteroaryl halide (or triflate).

-

(HO)2B-Py' is this compound.

-

Pd catalyst is a palladium(0) species, often generated in situ.

-

Base is required for the transmetalation step.

Key Considerations for Successful Coupling

-

Catalyst Choice: A variety of palladium catalysts can be employed, with common choices including Pd(PPh₃)₄, Pd(dppf)Cl₂, and Pd(OAc)₂ with a suitable phosphine ligand.[14][15][16] The choice of ligand can be critical, especially for challenging substrates.[13]

-

Base Selection: An appropriate base is essential for the reaction to proceed. Common bases include aqueous solutions of Na₂CO₃, K₂CO₃, Cs₂CO₃, or K₃PO₄.[17][18][19] The basicity and solubility of the base can significantly impact the reaction rate and yield.

-

Solvent System: A mixture of an organic solvent (e.g., dioxane, DME, toluene) and water is often used to dissolve both the organic and inorganic reagents.[18][19]

-

Reaction Temperature: Reactions are typically heated to ensure a reasonable reaction rate, often in the range of 80-120 °C.[16][20]

Exemplary Suzuki-Miyaura Coupling Protocol

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization may be required for specific substrates.

-

To a reaction vessel, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v).

-

Heat the reaction mixture with stirring to 90 °C for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its straightforward synthesis, coupled with its utility in the robust Suzuki-Miyaura cross-coupling reaction, makes it an attractive reagent for the construction of complex molecular architectures. The demonstrated potential of structurally similar compounds to act as bacterial efflux pump inhibitors underscores the importance of this scaffold in the ongoing search for new strategies to combat antibiotic resistance. This guide has provided a comprehensive technical overview to aid researchers in the effective utilization of this important chemical entity.

References

-

Fontaine, F., et al. (2014). First identification of boronic species as novel potential inhibitors of the Staphylococcus aureus NorA efflux pump. Journal of Medicinal Chemistry, 57(5), 2135-2146. Available at: [Link]

-

Fontaine, F., et al. (2015). Boronic species as promising inhibitors of the Staphylococcus aureus NorA efflux pump: study of 6-substituted pyridine-3-boronic acid derivatives. European Journal of Medicinal Chemistry, 95, 185-198. Available at: [Link]

-

ACS Publications. (2014). First Identification of Boronic Species as Novel Potential Inhibitors of the Staphylococcus aureus NorA Efflux Pump. Journal of Medicinal Chemistry. Available at: [Link]

-

Journal of Medicinal Chemistry. (2014). First Identification of Boronic Species as Novel Potential Inhibitors of the Staphylococcus aureus NorA Efflux Pump. ACS Publications. Available at: [Link]

-

Deng, H., & Wang, Q. (2012). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc, 2012(1), 390-422. Available at: [Link]

-

Semantic Scholar. (2015). Boronic species as promising inhibitors of the Staphylococcus aureus NorA efflux pump: study of 6-substituted pyridine-3-boronic acid derivatives. Available at: [Link]

-

Li, A. Y., et al. (2000). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry, 65(9), 2855-2858. Available at: [Link]

-

Burke, M. D., et al. (2011). A General Solution for the 2-Pyridyl Problem. Angewandte Chemie International Edition, 50(51), 12254-12258. Available at: [Link]

-

ResearchGate. (2019). Cations brought together by hydrogen bonds: The protonated pyridine-boronic acid dimer explained. Available at: [Link]

-

The Royal Society of Chemistry. (2013). Tautomeric equilibria and binding selectivity of pyridineboronic acids. Available at: [Link]

-

Biscoe, M. R., & Buchwald, S. L. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 11(8), 1773-1775. Available at: [Link]

-

Canadian Science Publishing. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Available at: [Link]

-

RSC Publishing. (2015). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Available at: [Link]

-

MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available at: [Link]

-

White Rose Research Online. (2018). An alkyne diboration/6π-electrocyclization strategy for the synthesis of pyridine boronic acid derivatives. Available at: [Link]

-

MDPI. (2020). Recent Advances in the Synthesis of Borinic Acid Derivatives. Available at: [Link]

-

PubMed. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available at: [Link]

-

NIH. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available at: [Link]

-

PubChem. (n.d.). 6-(Dimethylamino)pyridine-3-boronic acid. Available at: [Link]

-

Organic Syntheses. (2005). SYNTHESIS OF 3-PYRIDYLBORONIC ACID AND ITS PINACOL ESTER. APPLICATION OF 3-PYRIDYLBORONIC ACID IN SUZUKI COUPLING TO PREPARE 3-PYRIDIN-3-YLQUINOLINE. Available at: [Link]

-

SciSpace. (2002). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Available at: [Link]

-

MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Available at: [Link]

-

YouTube. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]

-

NIH. (2017). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Available at: [Link]

-

Cas-ms.com. (n.d.). 1003043-49-9_this compound. Available at: [Link]

-

PubChem. (n.d.). [2-(Dimethylamino)pyrimidin-5-yl]boronic acid. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is Pyridine-4-boronic acid?_Chemicalbook [chemicalbook.com]

- 4. Boronic species as promising inhibitors of the Staphylococcus aureus NorA efflux pump: study of 6-substituted pyridine-3-boronic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 1003043-49-9 [sigmaaldrich.com]

- 6. This compound [cymitquimica.com]

- 7. This compound | 1003043-49-9 [sigmaaldrich.cn]

- 8. (6-(3-(DIMETHYLAMINO)PROPOXY)PYRIDIN-3-YL)BORONIC ACID_cas号1003043-49-9_[6-[3-(dimethylamino)propoxy - CAS信息网 [cas-news.com]

- 9. CAS 612845-44-0: 6-Ethoxypyridine-3-boronic acid [cymitquimica.com]

- 10. First identification of boronic species as novel potential inhibitors of the Staphylococcus aureus NorA efflux pump - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01915J [pubs.rsc.org]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. scispace.com [scispace.com]

- 19. m.youtube.com [m.youtube.com]

- 20. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendant Role of Boronic Acids in Modern Medicinal Chemistry

The landscape of drug discovery has been significantly reshaped by the introduction and clinical success of boron-containing compounds.[1][2][3] Once relegated to the periphery of medicinal chemistry due to early misconceptions about toxicity, boronic acids have emerged as a versatile and powerful class of molecules.[1][2] This paradigm shift was catalyzed by the FDA approval of bortezomib (Velcade®), a proteasome inhibitor for multiple myeloma, which demonstrated the therapeutic potential of the boronic acid pharmacophore.[1][2][4] Subsequently, other boronic acid-containing drugs such as ixazomib and vaborbactam have entered the market, solidifying the importance of this chemical moiety.[1][4][5]

Boronic acids possess unique chemical properties that make them attractive for drug design. Their ability to form reversible covalent bonds with diols and specific amino acid residues in enzyme active sites allows for potent and selective inhibition.[6][7] This, coupled with their stability and amenability to well-established synthetic transformations like the Suzuki-Miyaura coupling, has made them invaluable building blocks in the synthesis of complex bioactive molecules.[1][8] This guide provides a comprehensive technical overview of a specific and promising building block: (6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic acid .

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a molecule is fundamental to its application in drug discovery and development. These parameters influence its solubility, permeability, metabolic stability, and ultimately, its pharmacokinetic and pharmacodynamic profile.

| Property | Value | Source |

| Molecular Formula | C10H17BN2O3 | |

| Molecular Weight | 224.07 g/mol | [9] |

| CAS Number | 1003043-49-9 | [10] |

| IUPAC Name | This compound | |

| InChI Key | BVTVITPDEGCMGA-UHFFFAOYSA-N | [9] |

Synthesis and Purification: A Mechanistic Approach

The synthesis of pyridinylboronic acids can be achieved through several established methodologies. A common and effective route for the preparation of this compound involves a halogen-metal exchange followed by borylation. This multi-step process requires careful control of reaction conditions to ensure high yield and purity.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-chloro-5-bromopyridine This starting material can be synthesized from 2-amino-5-bromopyridine via a Sandmeyer reaction.

Step 2: Nucleophilic Aromatic Substitution

-

To a solution of 3-(dimethylamino)propan-1-ol in a suitable aprotic polar solvent such as anhydrous tetrahydrofuran (THF), add a strong base like sodium hydride (NaH) portion-wise at 0°C under an inert atmosphere (e.g., argon or nitrogen).

-

Stir the resulting alkoxide solution at room temperature for 30 minutes.

-

Add a solution of 2-chloro-5-bromopyridine in anhydrous THF dropwise to the alkoxide solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 3: Halogen-Metal Exchange and Borylation

-

Dissolve the purified 5-bromo-2-(3-(dimethylamino)propoxy)pyridine in anhydrous THF and cool the solution to -78°C under an inert atmosphere.

-

Add a solution of n-butyllithium in hexanes dropwise, maintaining the temperature at -78°C. The color of the solution may change, indicating the formation of the lithiated intermediate.

-

After stirring for 1 hour at -78°C, add triisopropyl borate dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of an acidic aqueous solution (e.g., 1 M HCl) at 0°C.

-

Adjust the pH to neutral with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent.

-

Dry the combined organic layers, filter, and concentrate to yield the crude this compound.

Step 4: Purification The crude boronic acid can be purified by recrystallization from a suitable solvent system or by flash column chromatography.

Causality Behind Experimental Choices

-

Inert Atmosphere: The use of an inert atmosphere is critical during the halogen-metal exchange and borylation steps to prevent the quenching of the highly reactive organolithium intermediate by atmospheric oxygen and moisture.

-

Low Temperature (-78°C): The lithium-halogen exchange reaction is typically performed at low temperatures to minimize side reactions, such as the decomposition of the organolithium species.

-

Triisopropyl borate: This borate ester is a common electrophile used in the synthesis of boronic acids. Its bulky isopropyl groups help to prevent the formation of over-boronated byproducts.

-

Acidic Workup: The acidic workup is necessary to hydrolyze the borate ester intermediate to the desired boronic acid.

Synthesis Workflow Diagram

Caption: A simplified workflow for the synthesis of the target boronic acid.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. Its pyridine core and the flexible propoxy side chain with a basic dimethylamino group offer multiple points for diversification and interaction with biological targets.

Role as a Key Intermediate in Kinase Inhibitor Synthesis

Many kinase inhibitors feature a substituted pyridine or a related heterocyclic core. The boronic acid functionality of this molecule allows for its efficient incorporation into complex molecular scaffolds via Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is one of the most widely used methods for the formation of carbon-carbon bonds in medicinal chemistry due to its functional group tolerance and mild reaction conditions.[8]

Potential as an Efflux Pump Inhibitor

Bacterial efflux pumps are a major mechanism of antibiotic resistance. Certain substituted pyridine-3-boronic acid derivatives have shown promise as inhibitors of the Staphylococcus aureus NorA efflux pump.[11] The structural features of this compound, particularly the lipophilic side chain and the boronic acid moiety, suggest its potential as a starting point for the design of novel efflux pump inhibitors to combat antibiotic resistance.[11]

Illustrative Signaling Pathway: Inhibition of a Serine/Threonine Kinase

Caption: A diagram illustrating the inhibition of a kinase signaling pathway.

Conclusion

This compound is a strategically important building block in modern drug discovery. Its well-defined physicochemical properties, coupled with established synthetic routes, make it a readily accessible tool for medicinal chemists. The inherent features of this molecule, including the versatile boronic acid handle and the drug-like pyridine and amino-propoxy fragments, position it as a valuable starting point for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. As the field of boron chemistry continues to expand, the utility of such well-designed boronic acid derivatives is set to grow, paving the way for the next generation of innovative medicines.

References

-

Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(14), 323. Available at: [Link]

-

ResearchGate. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available at: [Link]

-

Royal Society of Chemistry. (2021). The modern role of boron as a 'magic element' in biomedical science: chemistry perspective. Chemical Communications. Available at: [Link]

-

ChemRxiv. (2020). Which boronic acids are used most frequently for synthesis of bioactive molecules. Available at: [Link]

-

ResearchGate. (n.d.). Boronic acids in medicinal chemistry: Anticancer, antibacterial and antiviral applications. Available at: [Link]

-

PubChem. (n.d.). 6-(Dimethylamino)pyridine-3-boronic acid. Available at: [Link]

-

MDPI. (2016). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules, 21(10), 1356. Available at: [Link]

-

MDPI. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 24(17), 3097. Available at: [Link]

-

American Elements. (n.d.). [6-(Dimethylamino)pyridin-3-yl]boronic Acid. Available at: [Link]

-

MDPI. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(19), 6296. Available at: [Link]

-

PubMed. (2015). Boronic species as promising inhibitors of the Staphylococcus aureus NorA efflux pump: study of 6-substituted pyridine-3-boronic acid derivatives. European Journal of Medicinal Chemistry, 95, 185-198. Available at: [Link]

-

Organic Syntheses. (2005). SYNTHESIS OF 3-PYRIDYLBORONIC ACID AND ITS PINACOL ESTER. APPLICATION OF 3-PYRIDYLBORONIC ACID IN SUZUKI COUPLING TO PREPARE 3-PYRIDIN-3-YLQUINOLINE. Organic Syntheses, 81, 89. Available at: [Link]

-

Arkivoc. (2011). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc, 2011(i), 209-231. Available at: [Link]

-

PubMed. (2002). An improved protocol for the preparation of 3-pyridyl- and some arylboronic acids. The Journal of Organic Chemistry, 67(15), 5394-5397. Available at: [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The modern role of boron as a ‘magic element’ in biomedical science: chemistry perspective - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective | MDPI [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. This compound [cymitquimica.com]

- 10. 1003043-49-9|this compound|BLD Pharm [bldpharm.com]

- 11. Boronic species as promising inhibitors of the Staphylococcus aureus NorA efflux pump: study of 6-substituted pyridine-3-boronic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic acid is a synthetically versatile building block of significant interest in medicinal chemistry and materials science. As a trifunctional molecule, it incorporates a pyridinylboronic acid moiety, an ether linkage, and a tertiary amine. This unique combination of functional groups makes it an invaluable reagent for the construction of complex molecular architectures, particularly through the widely utilized Suzuki-Miyaura cross-coupling reaction. The pyridine core is a common scaffold in numerous biologically active compounds, and the strategic placement of the boronic acid group at the 3-position allows for the facile introduction of aryl and heteroaryl substituents. Furthermore, the 6-alkoxy substituent, featuring a terminal dimethylamino group, can influence the molecule's physicochemical properties, such as solubility and basicity, and provides an additional site for potential molecular interactions or further chemical modification. This guide offers a comprehensive overview of the synthesis, properties, and applications of this important synthetic intermediate, with a particular focus on its utility in the field of drug discovery.

Physicochemical Properties

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 1003043-49-9 | [1] |

| Molecular Formula | C10H17BN2O3 | [1] |

| Molecular Weight | 224.07 g/mol | [1] |

| Appearance | White to off-white solid (for the pinacol ester) | [2] |

| Melting Point | 33-39 °C (for the pinacol ester) | [2] |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO. | General knowledge for similar compounds |

| Purity | Typically available at ≥95% purity. | [3] |

Spectral Data: While specific spectra for the free boronic acid are not provided, the product specification for the pinacol ester confirms that its ¹H-NMR spectrum is consistent with its structure.[2] For related pyridinylboronic acids, characteristic signals in ¹H NMR would include peaks in the aromatic region for the pyridine ring protons and a broad singlet for the B(OH)₂ protons. In ¹³C NMR, the carbon atom attached to the boron would exhibit a characteristic chemical shift. Mass spectrometry would be expected to show the molecular ion peak corresponding to the calculated molecular weight.

Synthesis and Characterization

The synthesis of this compound can be achieved through a multi-step sequence, typically starting from a readily available substituted pyridine. A plausible and efficient synthetic route is outlined below.

Overall Synthetic Workflow

The synthesis commences with the etherification of 5-bromo-2-hydroxypyridine with 3-(dimethylamino)-1-propanol, followed by a lithium-halogen exchange and subsequent borylation to yield the target boronic acid. The boronic acid can be converted to its more stable pinacol ester for purification and storage.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 5-Bromo-2-(3-(dimethylamino)propoxy)pyridine

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 5-bromo-2-hydroxypyridine (1.0 eq.) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

-

Add a solution of 3-(dimethylamino)-1-propanol (1.1 eq.) in anhydrous THF to the reaction mixture.

-

Heat the mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and carefully quench with water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 5-bromo-2-(3-(dimethylamino)propoxy)pyridine.

Step 2: Synthesis of this compound

-

Dissolve 5-bromo-2-(3-(dimethylamino)propoxy)pyridine (1.0 eq.) in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and an inert gas inlet.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-butyllithium (1.1 eq., typically a 1.6 M or 2.5 M solution in hexanes) dropwise to the cooled solution, ensuring the internal temperature does not rise above -70 °C.

-

Stir the reaction mixture at -78 °C for 1 hour to facilitate the lithium-halogen exchange.

-

To the resulting aryllithium species, add triisopropyl borate (1.2 eq.) dropwise, again maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

-

Adjust the pH of the aqueous layer to approximately 7 with a suitable base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent. The choice of solvent may depend on the zwitterionic character of the product; repeated extractions with a polar solvent like n-butanol may be necessary.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification may be achieved by recrystallization or precipitation.

Optional Step: Formation of the Pinacol Ester

For enhanced stability and ease of handling, the boronic acid can be converted to its pinacol ester.

-

Dissolve the crude boronic acid in toluene.

-

Add pinacol (1.1 eq.) to the solution.

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

After completion of the reaction (monitored by TLC or LC-MS), cool the mixture and remove the solvent under reduced pressure.

-

Purify the resulting pinacol ester by column chromatography on silica gel.

Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its application as a nucleophilic partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

In the context of using this compound, 'R'-B(OH)₂' in the diagram represents our title compound. The reaction facilitates the coupling of the pyridinyl moiety to a variety of aryl or heteroaryl halides or triflates ('Ar-X').

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.

-

To a reaction vessel, add the aryl bromide (1.0 eq.), this compound (1.2-1.5 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).

-

Add a palladium catalyst, such as Pd(PPh₃)₄ (1-5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand (e.g., PPh₃, SPhos, XPhos).

-

Add a degassed solvent system, such as a mixture of 1,4-dioxane and water, toluene and water, or DME and water.

-

Purge the reaction vessel with an inert gas (nitrogen or argon) and heat the mixture to the desired temperature (typically 80-110 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the desired biaryl product.

Relevance in Drug Discovery

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates. The ability to functionalize the pyridine ring at specific positions is crucial for modulating the biological activity and pharmacokinetic properties of a molecule. The 6-alkoxypyridine-3-boronic acid motif is particularly valuable in this regard.

The Role of the 6-Alkoxy Pyridine Moiety

The 6-alkoxy group can serve several purposes in drug design:

-

Modulation of Physicochemical Properties: The ether linkage can improve metabolic stability compared to more labile functional groups. The terminal dimethylamino group can enhance aqueous solubility and provides a basic handle that can be protonated at physiological pH, potentially influencing cell permeability and target engagement.

-

Vector for Target Interaction: The alkoxy chain can act as a linker to position other pharmacophoric elements in a specific orientation within a binding pocket. The nitrogen and oxygen atoms can also participate in hydrogen bonding interactions with the target protein.

-

Scaffold for Further Derivatization: The alkoxy chain can be modified to optimize potency and pharmacokinetic properties.

Potential as a p97/VCP Inhibitor Scaffold

A promising area of application for compounds derived from this compound is in the development of inhibitors for Valosin-Containing Protein (VCP), also known as p97. p97 is an AAA+ ATPase that plays a critical role in protein homeostasis, and its inhibition has emerged as a potential therapeutic strategy for cancer.[4] Several classes of p97 inhibitors have been developed, some of which feature heterocyclic scaffolds. The unique structural features of molecules derived from our title compound, with a hydrogen bond accepting pyridine nitrogen and a flexible, basic side chain, make it an attractive scaffold for designing novel p97 inhibitors.

Caption: Role of the title compound in a drug discovery workflow.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a laboratory coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. The pinacol ester form is generally more stable for long-term storage.

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move the person to fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

-

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the construction of complex molecules for drug discovery. Its trifunctional nature provides multiple avenues for molecular elaboration, while its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction makes it an indispensable tool for medicinal chemists. The insights provided in this technical guide regarding its synthesis, properties, and applications are intended to facilitate its effective use in the laboratory and to inspire the design of novel bioactive compounds.

References

- Thermo Fisher Scientific. (2026, January 17). 6-[3-(Dimethylamino)propoxy]pyridine-3-boronic acid pinacol ester, 97%.

-

Discovery of novel benzylquinazoline molecules as p97/VCP inhibitors. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

-

Tang, W. K., & Xia, D. (2018). Structural Basis of p97 Inhibition by the Site-Selective Anticancer Compound CB-5083. Structure (London, England : 1993), 26(1), 131–137.e3. [Link]

-

CP Lab Safety. (n.d.). This compound, 95+ Purity%, C10H17BN2O3, 250 mg. Retrieved January 19, 2026, from [Link]

Sources

An In-depth Technical Guide to the Synthesis of (6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic Acid

Abstract

This technical guide provides a comprehensive overview of a robust and widely applicable synthesis route for (6-(3-(dimethylamino)propoxy)pyridin-3-yl)boronic acid, a key building block in contemporary drug discovery and development. The synthesis is dissected into a multi-step process, commencing with the nucleophilic aromatic substitution to form the ether linkage, followed by a crucial halogen-metal exchange and subsequent borylation. This document is intended for researchers, scientists, and drug development professionals, offering not only a detailed experimental protocol but also a deep dive into the underlying chemical principles and critical process parameters that govern the success of the synthesis. The guide emphasizes safety, efficiency, and scalability, providing a solid foundation for the reliable production of this important pyridylboronic acid derivative.

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

Pyridylboronic acids are a class of organic compounds that have gained immense importance in the field of medicinal chemistry, primarily due to their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] This reaction allows for the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules.[3][4] The title compound, this compound, is a particularly valuable building block. The presence of the basic dimethylamino group can enhance solubility and provide a handle for salt formation, which is often desirable for active pharmaceutical ingredients (APIs). The propoxy linker offers conformational flexibility, and the pyridylboronic acid moiety is a versatile precursor for introducing the substituted pyridine ring into a wide array of molecular scaffolds.

This guide will focus on a common and reliable synthetic approach, highlighting the critical aspects of each step to ensure a high-yielding and reproducible process.

The Synthetic Blueprint: A Multi-step Approach

The synthesis of this compound is most effectively achieved through a three-step sequence. This strategy involves the initial synthesis of a key intermediate, 5-bromo-2-(3-(dimethylamino)propoxy)pyridine, followed by a lithium-halogen exchange and subsequent borylation to yield the target boronic acid.

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of 5-Bromo-2-(3-(dimethylamino)propoxy)pyridine

The initial step involves a nucleophilic aromatic substitution (SNAAr) reaction. The alkoxide, generated in situ from 3-(dimethylamino)-1-propanol using a strong base like sodium hydride (NaH), displaces the fluoride from 5-bromo-2-fluoropyridine.

Causality Behind Experimental Choices:

-

Choice of Halopyridine: 5-Bromo-2-fluoropyridine is the preferred starting material. The fluorine atom is an excellent leaving group in SNAAr reactions on electron-deficient pyridine rings. The bromine atom at the 5-position is retained for the subsequent lithium-halogen exchange.

-

Base Selection: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the alcohol to form the corresponding alkoxide. This ensures a high concentration of the active nucleophile, driving the reaction to completion.

-

Solvent: Anhydrous tetrahydrofuran (THF) is a suitable solvent as it is inert to the reaction conditions and effectively solubilizes the reactants.

Experimental Protocol:

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add 3-(dimethylamino)-1-propanol (1.1 eq.) dropwise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen gas evolution ceases.

-

Cool the mixture back to 0 °C and add a solution of 5-bromo-2-fluoropyridine (1.0 eq.) in anhydrous THF dropwise.

-

The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, the reaction is carefully quenched with water and extracted with an organic solvent such as ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product.

-

Purification by column chromatography on silica gel typically yields the desired 5-bromo-2-(3-(dimethylamino)propoxy)pyridine as a pure compound.

Step 2 & 3: Halogen-Metal Exchange and Borylation

This two-part step is the core of the synthesis, converting the aryl bromide into the corresponding boronic acid. The process involves a lithium-halogen exchange followed by trapping the resulting organolithium species with a borate ester.[5]

Causality Behind Experimental Choices:

-

Lithium-Halogen Exchange: This is a powerful method for the formation of organolithium reagents from aryl halides. n-Butyllithium (n-BuLi) is a commonly used and commercially available organolithium reagent for this purpose. The reaction is typically performed at very low temperatures (-78 °C) to prevent side reactions, such as the reaction of the highly basic n-BuLi with other functional groups or the solvent.

-

Borylating Agent: Triisopropyl borate (B(OiPr)3) is an effective electrophile for trapping the organolithium intermediate. The resulting boronate ester is then hydrolyzed to the desired boronic acid during the aqueous workup.

-

"In Situ Quench" Technique: An improved protocol involves adding the n-butyllithium to a solution of the aryl bromide and the triisopropyl borate.[6] This "in situ quench" minimizes the lifetime of the highly reactive organolithium intermediate, thereby reducing the potential for side reactions.[7]

Experimental Protocol:

-

To a solution of 5-bromo-2-(3-(dimethylamino)propoxy)pyridine (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq., solution in hexanes) dropwise, maintaining the temperature below -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (1.2 eq.) dropwise, again ensuring the temperature remains below -70 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

The reaction is then quenched by the addition of aqueous hydrochloric acid (e.g., 1 M HCl) and stirred vigorously for 1-2 hours to effect hydrolysis of the boronate ester.

-

The pH of the aqueous layer is adjusted to be weakly acidic (pH ~6) to facilitate the precipitation of the boronic acid.

-

The product is typically isolated by filtration, washed with a small amount of cold water and a non-polar organic solvent (e.g., diethyl ether or hexanes) to remove any non-polar impurities, and then dried under vacuum.

Purification and Characterization

The purification of pyridylboronic acids can sometimes be challenging due to their zwitterionic nature and potential for dehydration to form boroxines.

Purification Strategies:

-

Recrystallization: If the crude product is sufficiently pure, recrystallization from a suitable solvent system (e.g., water/ethanol) can be an effective purification method.

-

Acid-Base Extraction: The amphoteric nature of the product can be exploited. Dissolving the crude material in an acidic aqueous solution, washing with an organic solvent to remove non-polar impurities, and then carefully adjusting the pH of the aqueous layer back to the isoelectric point to precipitate the pure product can be a viable strategy.

-

Solid-Phase Extraction (SPE): Phenylboronic acid functionalized silica can be used for the selective purification of pyridine compounds.[8]

Characterization Data:

| Parameter | Expected Value/Observation |

| Appearance | White to off-white solid |

| Molecular Weight | 224.07 g/mol |

| ¹H NMR | Characteristic signals for the pyridine ring protons, the propoxy chain, and the dimethylamino group. The B(OH)₂ protons are often broad and may exchange with residual water. |

| ¹¹B NMR | A broad singlet in the range of δ 20-30 ppm is characteristic of a trigonal boronic acid.[9] |

| LC-MS | A peak corresponding to the [M+H]⁺ ion at m/z 225.1. |

Safety Considerations

-

Sodium Hydride: Reacts violently with water to produce flammable hydrogen gas. It should be handled under an inert atmosphere and away from sources of ignition.

-

n-Butyllithium: Pyrophoric and reacts violently with water. It should be handled with extreme care under an inert atmosphere using appropriate syringes and septa.

-

Triisopropyl Borate: Flammable liquid.

-

General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Applications in Drug Discovery: The Suzuki-Miyaura Coupling

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction.[10][11] This reaction enables the formation of a C-C bond between the pyridine ring and a variety of aryl or heteroaryl halides or triflates, providing access to a diverse range of complex molecules with potential therapeutic applications.[2]

Caption: Application of the title compound in Suzuki-Miyaura cross-coupling.

The choice of palladium catalyst, ligand, base, and solvent is crucial for the success of the Suzuki-Miyaura coupling and needs to be optimized for each specific substrate combination.[4]

Conclusion

The synthesis of this compound presented in this guide is a reliable and scalable method for the preparation of this important building block. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can consistently obtain high yields of the desired product. The versatility of this compound in Suzuki-Miyaura cross-coupling reactions makes it a valuable tool in the arsenal of medicinal chemists for the synthesis of novel and complex molecular entities.

References

-

Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). JTI. Available at: [Link]

-

Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Cai, D., & Larsen, R. D. (2005). Synthesis of 3-pyridylboronic acid and its pinacol ester. Application of 3-pyridylboronic acid in Suzuki coupling to prepare 3-pyridin-3-ylquinoline. Organic Syntheses, 81, 89. Available at: [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Angewandte Chemie International Edition, 46(29), 5559-5563. Available at: [Link]

-

Dandu, R., Rose, A. C., & Hudkins, R. L. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Heterocycles, 83(4), 875-881. Available at: [Link]

-

Gligora, C., Ganiek, M. A., & Knochel, P. (2018). Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance. Angewandte Chemie International Edition, 57(40), 13354-13358. Available at: [Link]

-

Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. ResearchGate. Available at: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

Suzuki reaction. Wikipedia. Available at: [Link]

-

PrepChem. Synthesis of 2-amino-3-hydroxy-5-bromopyridine. Available at: [Link]

-

Silva, V. L., & Silva, A. M. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available at: [Link]

-

Kappe, C. O. (2004). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc, 2004(5), 55-66. Available at: [Link]

-

Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Cai, D., & Larsen, R. D. (2002). An improved protocol for the preparation of 3-pyridyl- and some arylboronic acids. The Journal of Organic Chemistry, 67(15), 5394-5397. Available at: [Link]

-

Mongin, F., & Quéguiner, G. (2001). Selective monolithiation of 2,5-dibromopyridine with butyllithium. Tetrahedron Letters, 42(4), 705-707. Available at: [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

-

Reddit. (2017). Purification of boronic acids? r/chemistry. Available at: [Link]

- Patsnap. Preparation method of 2-amino-5-bromopyridine.

-

The Royal Society of Chemistry. (2014). Supplementary Information Heterocyclic Boronic Acids Display Sialic Acids Selective Binding under Hypoxic Tumor Relevant Acidic Environment. Available at: [Link]

-

Bak, A., et al. (2021). Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. The Journal of Organic Chemistry, 86(1), 103-109. Available at: [Link]

-

ResearchGate. ChemInform Abstract: Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. Available at: [Link]

-

Molander, G. A., & Trice, S. L. (2012). Palladium-catalyzed borylation of aryl and heteroaryl halides utilizing tetrakis(dimethylamino)diboron: one step greener. Organic letters, 14(17), 4446-4449. Available at: [Link]

-

Molander, G. A., & Trice, S. L. (2012). Palladium-catalyzed borylation of aryl and heteroaryl halides utilizing tetrakis(dimethylamino)diboron: one step greener. Organic letters, 14(17), 4446-4449. Available at: [Link]

-

Vaultier, M., & Derrien, N. (2015). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 20(12), 22003-22026. Available at: [Link]

- Google Patents. Process for the preparation of pyridine-2-boronic acid esters.

-

PubChem. 6-(Dimethylamino)pyridine-3-boronic acid. Available at: [Link]

-

Romagnoli, R., et al. (2008). Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization. Bioorganic & Medicinal Chemistry, 16(18), 8419-8426. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. An improved protocol for the preparation of 3-pyridyl- and some arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. jti.com [jti.com]

- 9. rsc.org [rsc.org]

- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

Navigating the Synthesis and Handling of (6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic acid: A Technical Safety Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety considerations, handling protocols, and risk mitigation strategies for (6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic acid. As a Senior Application Scientist, the following information is synthesized from available safety data and best practices for the boronic acid chemical class, tailored for professionals in research and drug development environments.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | [6-(dimethylamino)-3-pyridinyl]boronic acid | [1] |

| CAS Number | 579525-46-5 | [1] |

| Molecular Formula | C₁₀H₁₇BN₂O₃ | |

| Molecular Weight | 224.07 g/mol |

Hazard Identification and GHS Classification

This compound is classified with the following hazards according to the Globally Harmonized System (GHS):

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

-

Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[1]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]

-

Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1]

-

Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation (Category 3): May cause respiratory irritation.[1]

Analogous pyridine-boronic acids are also noted to be skin, eye, and respiratory irritants.[2][3]

Visualizing Hazard Communication:

Caption: GHS Pictogram for Harmful/Irritant Substances.

Safe Handling and Storage Protocols

Given the hazardous nature of this compound, stringent adherence to safety protocols is paramount.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure:

-

Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2][4] Nitrile rubber gloves are a suitable option, and it is crucial to inspect gloves before use and wash them before removal.[4][5]

-

Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[6] If engineering controls are insufficient, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[4]

Engineering Controls

-

Ventilation: Operations involving this compound should be conducted in a well-ventilated area, with a preference for a chemical fume hood to control airborne concentrations.[6]

-

Safety Stations: Ensure that eyewash stations and safety showers are in close proximity to the workstation.[7]

Storage

-

Conditions: Keep the container tightly closed in a dry and well-ventilated place.[3][8] It is advisable to keep the compound refrigerated and under an inert atmosphere, such as nitrogen, to maintain product quality.[4][8]

-

Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[7][8]

Emergency Procedures and First Aid

Rapid and appropriate responses to accidental exposure are critical.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[2][3][9] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. If skin irritation persists, seek medical attention.[2][4][9] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[2][9] |

| Ingestion | Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Call a physician or poison control center immediately.[7][9][10] |

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment as required. Ensure adequate ventilation and avoid dust formation.[8]

-

Containment and Cleanup: Sweep up and shovel the material into suitable, closed containers for disposal.[8] Avoid releasing the material into the environment.[8]

Disposal Considerations

Chemical waste must be disposed of in appropriately labeled and chemically compatible receptacles, following local, state, and federal regulations.[5][11] Do not discharge large quantities into the sewer system.[11] One potential method for removing boronic acid waste from a solution is to make the solution basic, which will form the boronate salt that can be extracted into an aqueous layer.[12]

Experimental Workflow: Safe Handling and Reaction Quenching

The following diagram illustrates a typical workflow for handling this compound in a laboratory setting, from preparation to waste disposal.

Caption: A generalized workflow for the safe laboratory handling of boronic acids.

Firefighting Measures

While boronic acids are generally not flammable, they can decompose in a fire to release irritating or toxic fumes, including carbon oxides, nitrogen oxides (NOx), and boron oxides.[8][11][13]

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8][11][13]

-

Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[11][13]

References

-

Boric Acid Safety & Hazards | Lab Alley. [Link]

-

What Are The Safety Precautions For Using Boric Acid? - Chemistry For Everyone. [Link]

-

Pyridine-4-boronic acid - SAFETY DATA SHEET. [Link]

-

Pyridine-2-boronic acid - SAFETY DATA SHEET. [Link]

-

Pyridine borane - Hazardous Agents - Haz-Map. [Link]

-

SAFETY DATA SHEET - Thermo Fisher Scientific. [Link]

-

Phenylboronic acid - SAFETY DATA SHEET. [Link]

- Process for the recovery of a boronic acid - Google P

-

6-(Dimethylamino)pyridine-3-boronic acid | C7H11BN2O2 | CID 2763271 - PubChem. [Link]

-

RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]

-

2 - SAFETY DATA SHEET. [Link]

-

Trying to remove a boronic acid in a workup. Help! : r/chemistry - Reddit. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. [Link]

-

Can I remove boronic acid using Work up process? - ResearchGate. [Link]

Sources

- 1. 6-(Dimethylamino)pyridine-3-boronic acid | C7H11BN2O2 | CID 2763271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. artsci.usu.edu [artsci.usu.edu]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. laballey.com [laballey.com]

- 12. reddit.com [reddit.com]

- 13. Pyridine-4-boronic acid - Safety Data Sheet [chemicalbook.com]

In-Depth Technical Guide: Handling and Storage of (6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic acid

Introduction

(6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic acid is a bifunctional organoboron compound of increasing interest in the fields of medicinal chemistry and drug discovery.[1][2][3] Its structure, featuring a pyridine ring, a boronic acid moiety, and a dimethylaminopropoxy side chain, makes it a versatile building block in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][4] The boronic acid group can act as a reactive handle for the formation of carbon-carbon and carbon-heteroatom bonds, while the pyridine and dimethylamino functionalities can influence the compound's solubility, pharmacokinetic properties, and potential as a ligand for biological targets.[1][2]

The successful application of this compound in research and development hinges on a thorough understanding of its chemical properties and the implementation of appropriate handling and storage protocols. Boronic acids, as a class of compounds, are known for their susceptibility to various degradation pathways, which can compromise sample integrity and lead to inconsistent experimental results.[5] This guide provides a comprehensive overview of the best practices for the handling and storage of this specific boronic acid, drawing upon established principles of organoboron chemistry and safety guidelines.

Chemical Properties and Stability

A foundational understanding of the chemical properties of this compound is paramount for its effective use.

| Property | Value/Description | Source |

| CAS Number | 1003043-49-9 | [6][7] |

| Molecular Formula | C10H17BN2O3 | [7] |

| Appearance | Typically an off-white to white solid. | [8] |

| Stability | Stable under recommended storage conditions. Sensitive to moisture and strong oxidizing agents. | [8][9][10] |

Key Stability Considerations and Degradation Pathways

The stability of boronic acids is influenced by several factors, including their structure, the presence of moisture, oxygen, light, and temperature. For this compound, the following degradation pathways are of primary concern:

-

Oxidative Deboronation: The carbon-boron bond is susceptible to cleavage by reactive oxygen species, leading to the formation of the corresponding alcohol (a phenol in this case) and boric acid.[11][12] This process is often irreversible and can be a significant issue, especially in solution.[11][12]

-

Protodeboronation: This involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. It is particularly prevalent in aqueous or protic media and its rate is influenced by pH.[5]

-

Anhydride (Boroxine) Formation: In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo dehydration to form a stable six-membered ring called a boroxine.[5] While this is often a reversible process, it can affect the stoichiometry and characterization of the compound.[5]

The presence of the pyridine ring and the dimethylamino group in the target molecule can influence its susceptibility to these degradation pathways. The electron-donating nature of the propoxy-pyridine system may impact the reactivity of the boronic acid moiety.

Structural Diagram

Caption: Chemical structure of this compound.

Handling Protocols

Given the reactivity of boronic acids, meticulous handling procedures are essential to maintain the integrity of this compound and ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling this compound. The following PPE is recommended as a minimum:

-

Eye Protection: Safety glasses with side shields or goggles.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves should be inspected before use and disposed of properly after handling.

-

Protective Clothing: A laboratory coat is mandatory.

-

Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.

Engineering Controls

-

Fume Hood: All handling of the solid compound and preparation of its solutions should be performed in a well-ventilated chemical fume hood to minimize inhalation exposure.[9]

-

Inert Atmosphere: For reactions sensitive to air and moisture, handling the compound under an inert atmosphere (e.g., nitrogen or argon) in a glove box is highly recommended to prevent oxidative degradation and boroxine formation.

Step-by-Step Handling Procedure for Weighing and Solution Preparation

-

Preparation: Ensure the fume hood is clean and uncluttered. Gather all necessary equipment, including a clean, dry weighing vessel, spatulas, and appropriate solvent(s).

-

Inerting (if necessary): For sensitive applications, purge the weighing vessel and any glassware with a stream of inert gas (nitrogen or argon).

-

Weighing: Carefully transfer the required amount of this compound to the tared weighing vessel. Avoid creating dust.

-

Dissolution: Add the desired solvent to the solid in the fume hood. The choice of solvent will depend on the specific application. The dimethylaminopropoxy group may enhance solubility in a range of organic solvents.

-

Storage of Solutions: If not used immediately, solutions should be stored under an inert atmosphere in a tightly sealed container, protected from light.

Incompatibilities

This compound should be considered incompatible with the following:

-

Strong Oxidizing Agents: These can lead to rapid oxidative deboronation.[8][9][10][13][14]

-

Strong Acids and Bases: These can catalyze protodeboronation or other degradation reactions.[10]

-

Metals: Certain metals may catalyze decomposition.[8]

Storage Recommendations

Proper storage is critical for preserving the quality and shelf-life of this compound.

| Storage Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is often recommended. Some suppliers may ship the product with cold-chain transportation.[6] | Lower temperatures slow down the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Minimizes exposure to oxygen and moisture, preventing oxidative degradation and hydrolysis. |

| Container | Use a tightly sealed, opaque container. | Protects from air, moisture, and light. |

| Desiccation | Store in a desiccator, especially if an inert atmosphere is not available. | Prevents moisture absorption from the air. |

Long-Term vs. Short-Term Storage

-

Long-Term Storage: For long-term storage, the solid compound should be kept in a tightly sealed container under an inert atmosphere and refrigerated.

-

Short-Term Storage (In-Use): For daily use, it is advisable to have a smaller working quantity stored in a desiccator at room temperature to avoid repeated temperature cycling of the main stock, which can introduce moisture through condensation.

Logical Flow for Storage Decisions

Caption: Decision workflow for appropriate storage conditions.

Waste Disposal

All waste containing this compound should be treated as chemical waste. Dispose of the compound and its containers in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Conclusion

This compound is a valuable reagent in modern organic synthesis and drug discovery. Its effective use is contingent upon a clear understanding of its inherent stability and reactivity. By adhering to the stringent handling and storage protocols outlined in this guide, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible experimental outcomes. A proactive approach to safety and material preservation is fundamental to successful scientific research.

References

- Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (n.d.). Vertex AI Search.

- Storage and handling guidelines for organoboronic acids to prevent decomposition. (2025, December). BenchChem.

- How to Store Boric Acid. (n.d.). Lab Alley.

- Boronic acid. (n.d.). In Wikipedia.

- Pyridine-3-Boronic Acid CAS 1692-25-7 Synonyms None Known. (n.d.). Scribd.

- 3-Pyridinylboronic acid. (n.d.). PubChem.

- Boronic acid with high oxidative stability and utility in biological contexts. (2021, March 2). Proceedings of the National Academy of Sciences.

- Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. (n.d.). Journal of the American Chemical Society.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PubMed Central.

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). MDPI.

- Simple Synthesis Method Yields Boronic Acid-Based Drugs. (2017, April 20). Drug Discovery and Development.

- (Pyridin-4-yl)boronic acid. (n.d.). PubChem.

- Chemists devise simple method for making sought-after boronic acid-based drugs and other products. (2017, April 14). ScienceDaily.

- Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. (n.d.). PubMed Central.

- Pyridine-2-boronic acid, 95%. (n.d.). Thermo Scientific Chemicals.

- Pyridine-4-boronic acid - Safety Data Sheet. (2025, July 26). ChemicalBook.

- This compound. (n.d.). BLDpharm.

- Safety Data Sheet. (2024, December 19). CymitQuimica.

- Safety Data Sheet. (2025, May 7). Sigma-Aldrich.

- SAFETY DATA SHEET. (2025, October 15). Sigma-Aldrich.

- SAFETY DATA SHEET. (2010, June 22).

- SAFETY DATA SHEET. (2025, August 5). Sigma-Aldrich.

- SAFETY DATA SHEET. (2011, August 9). Fisher Scientific.

- SAFETY DATA SHEET. (n.d.).

- This compound. (n.d.). Sigma-Aldrich.

- Pyridin-3-ylboronic acid SDS, 1692-25-7 Safety Data Sheets. (n.d.). ECHEMI.

- Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. (n.d.). MDPI.

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boronic acid - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 1003043-49-9|this compound|BLD Pharm [bldpharm.com]

- 7. This compound | 1003043-49-9 [sigmaaldrich.com]

- 8. Pyridine-4-boronic acid - Safety Data Sheet [chemicalbook.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. fishersci.com [fishersci.com]

- 11. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 14. fishersci.com [fishersci.com]

solubility of (6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic acid

An In-depth Technical Guide to the Solubility of (6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic acid

Abstract